molecular formula C7H9NO3 B1626875 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione CAS No. 67852-27-1

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

Cat. No. B1626875
CAS RN: 67852-27-1
M. Wt: 155.15 g/mol
InChI Key: MEZFDLNHBQSENG-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The IUPAC name for this compound is 1-oxa-3-azaspiro[4.4]nonane-2,4-dione .


Molecular Structure Analysis

The molecular structure of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione consists of a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The InChI code for this compound is 1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione include a molecular weight of 155.15 g/mol , a topological polar surface area of 55.4 Ų , and zero rotatable bonds . The compound is also characterized by a complexity of 218 .

Scientific Research Applications

Chemical Synthesis

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione and its derivatives have been the focus of chemical synthesis research. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones through Mn(III)-based oxidation indicates a method for creating spiro compounds with intact pyrrolidinedione rings, which form part of the spiro compound scaffold (Huynh et al., 2017). Additionally, various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[4.4]nonane variants, have been explored due to their significant biological activities and novel skeletons (Sinibaldi & Canet, 2008).

Pharmaceutical Research

Spiro compounds like 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione have been explored for pharmaceutical applications. A notable example is the synthesis and evaluation of antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which showed moderate to potent activity against various cancer cell lines (Yang et al., 2019).

Biological Activity Studies

The biological activities of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione and related compounds have been a subject of interest. For example, new metabolites with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core were isolated from the pathogenic fungus Wilsonomyces carpophilus, though these compounds did not show significant antimicrobial, cytotoxic, nematicidal, or biofilm inhibition activities (Narmani et al., 2018).

Chemical Properties Exploration

Research has also focused on understanding the chemical properties of these spiro compounds. Studies on compounds like 1-azaspiro[4.4]nonane-2,6-dione, for instance, involve the synthesis and resolution of enantiomers, contributing to knowledge about their stereochemical properties (Nagasaka et al., 1997).

Safety And Hazards

The safety information available indicates that 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-oxa-3-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFDLNHBQSENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511619
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

CAS RN

67852-27-1
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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